molecular formula C19H25F3N2O3 B3325773 Dgn7roz8EN CAS No. 2211981-76-7

Dgn7roz8EN

Cat. No. B3325773
CAS RN: 2211981-76-7
M. Wt: 386.4 g/mol
InChI Key: OLIMBXKACVCIMM-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dgn7roz8EN is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the family of small molecules known as synthetic cannabinoids and has been found to have a high affinity for the cannabinoid receptors in the brain. In

Mechanism of Action

Dgn7roz8EN exerts its effects by binding to the cannabinoid receptors in the brain. Specifically, it has been found to have a high affinity for the CB1 receptor, which is primarily located in the central nervous system. By binding to this receptor, Dgn7roz8EN can modulate various physiological processes, including pain sensation, appetite, mood, and memory.
Biochemical and Physiological Effects:
Dgn7roz8EN has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce pain sensation in animal models of chronic pain, which suggests that it may have potential as a pain medication. Additionally, Dgn7roz8EN has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression, respectively. It has also been found to improve memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Dgn7roz8EN in lab experiments is its high affinity for the CB1 receptor. This makes it a useful tool for studying the physiological processes that are modulated by this receptor. Additionally, Dgn7roz8EN is a synthetic compound, which means that it can be easily synthesized in large quantities for use in experiments.
One of the main limitations of using Dgn7roz8EN in lab experiments is that its effects may not accurately reflect the effects of endogenous cannabinoids in the body. Additionally, Dgn7roz8EN has not been extensively studied in humans, which means that its safety and efficacy in humans are not well understood.

Future Directions

There are several future directions for research on Dgn7roz8EN. One area of interest is its potential use in the treatment of chronic pain. Further studies are needed to determine the safety and efficacy of Dgn7roz8EN in humans with chronic pain.
Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Further studies are needed to determine the mechanisms underlying the cognitive-enhancing effects of Dgn7roz8EN and its potential use in the treatment of Alzheimer's disease.
Overall, Dgn7roz8EN is a promising compound that has the potential to be used in the treatment of various medical conditions. Further research is needed to fully understand its effects and potential therapeutic applications.

Scientific Research Applications

Dgn7roz8EN has been extensively studied for its potential therapeutic applications. It has been found to have a high affinity for the cannabinoid receptors in the brain, which are involved in a wide range of physiological processes, including pain sensation, appetite, mood, and memory. As a result, Dgn7roz8EN has been investigated for its potential use in the treatment of various medical conditions, including chronic pain, anxiety, depression, and neurodegenerative diseases.

properties

IUPAC Name

N-[(3S)-7-amino-2-oxo-1-(2,3,6-trifluorophenoxy)heptan-3-yl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25F3N2O3/c20-13-8-9-14(21)18(17(13)22)27-11-16(25)15(7-3-4-10-23)24-19(26)12-5-1-2-6-12/h8-9,12,15H,1-7,10-11,23H2,(H,24,26)/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLIMBXKACVCIMM-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC(CCCCN)C(=O)COC2=C(C=CC(=C2F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)C(=O)N[C@@H](CCCCN)C(=O)COC2=C(C=CC(=C2F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Atuzaginstat

CAS RN

2211981-76-7
Record name Atuzaginstat
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2211981767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ATUZAGINSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DGN7ROZ8EN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dgn7roz8EN
Reactant of Route 2
Dgn7roz8EN
Reactant of Route 3
Dgn7roz8EN
Reactant of Route 4
Dgn7roz8EN
Reactant of Route 5
Dgn7roz8EN
Reactant of Route 6
Reactant of Route 6
Dgn7roz8EN

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.